N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)-4-(trifluoromethyl)benzenesulfonamide
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Description
N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)-4-(trifluoromethyl)benzenesulfonamide, commonly known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer and autoimmune diseases. TAK-659 has shown promising results in preclinical studies, and its mechanism of action has been extensively studied.
Scientific Research Applications
Synthesis and Structural Investigation
The synthesis of novel pyrrolo[2,3-d]pyrimidine derivatives bearing an aromatic sulfonamide moiety has been catalyzed efficiently using 4-(N,N-Dimethylamino)pyridine (DMAP) under solvent-free conditions, demonstrating a significant improvement over traditional catalytic systems. These compounds were characterized by their full spectral data, highlighting the versatility of DMAP in synthesizing complex organic compounds with potential biological activities (Khashi, Davoodnia, & Chamani, 2014).
Computational Study and Molecular Docking
Extensive computational and spectroscopic studies on sulfamethazine Schiff-base (SMS) revealed insights into its molecular structure, vibrational frequencies, and electronic properties. The study utilized DFT/B3LYP and HF methods, providing a thorough analysis of the molecule's stability, charge delocalization, and intramolecular hydrogen bond formations. This research underscores the potential of SMS in structure-activity relationship studies for correlating biological activity with quantum descriptors (Mansour & Ghani, 2013).
Antimicrobial and Antitumor Activities
A series of novel thiophene and N-substituted thieno[3,2-d]pyrimidine derivatives demonstrated potent antitumor and antibacterial activities. Compounds within this series showed higher activity against various cancer cell lines and exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, indicating their potential as therapeutic agents (Hafez, Alsalamah, & El-Gazzar, 2017).
Carbonic Anhydrase Inhibition
Novel benzenesulfonamides incorporating pyrrole, pyrrolopyrimidine, and fused pyrrolopyrimidine moieties have been synthesized and evaluated for their inhibitory effects against human carbonic anhydrase isoforms. These compounds displayed potent activity as inhibitors for the tumor-associated isoforms in the nanomolar and subnanomolar range, highlighting their potential in therapeutic applications targeting carbonic anhydrases (Ghorab, Alsaid, Ceruso, Nissan, & Supuran, 2014).
properties
IUPAC Name |
N-(2-pyrrolidin-1-ylpyrimidin-5-yl)-4-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N4O2S/c16-15(17,18)11-3-5-13(6-4-11)25(23,24)21-12-9-19-14(20-10-12)22-7-1-2-8-22/h3-6,9-10,21H,1-2,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHKWJLBLUCYUTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=C(C=N2)NS(=O)(=O)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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